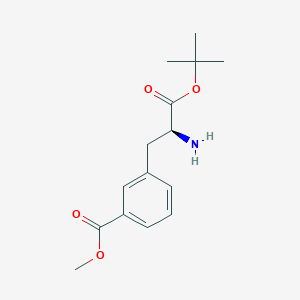

(S)-3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester

CAS No.:

Cat. No.: VC13757307

Molecular Formula: C15H21NO4

Molecular Weight: 279.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H21NO4 |

|---|---|

| Molecular Weight | 279.33 g/mol |

| IUPAC Name | methyl 3-[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]benzoate |

| Standard InChI | InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)12(16)9-10-6-5-7-11(8-10)13(17)19-4/h5-8,12H,9,16H2,1-4H3/t12-/m0/s1 |

| Standard InChI Key | MYTHHFXBEMWAKN-LBPRGKRZSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)[C@H](CC1=CC(=CC=C1)C(=O)OC)N |

| SMILES | CC(C)(C)OC(=O)C(CC1=CC(=CC=C1)C(=O)OC)N |

| Canonical SMILES | CC(C)(C)OC(=O)C(CC1=CC(=CC=C1)C(=O)OC)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key functional groups:

-

Benzoic acid methyl ester: Aromatic ring with a methyl ester substituent at the para position.

-

Ethyl linker: Connects the aromatic core to the Boc-protected amine.

-

Boc-protected amine: A tert-butoxycarbonyl group shields the primary amine, enhancing stability during synthetic processes .

The (S)-configuration at the chiral center dictates its spatial arrangement, influencing interactions in biological systems and synthetic pathways .

Table 1: Molecular Descriptors

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via multi-step organic reactions:

-

Mitsunobu Reaction: Stereoselective coupling of 3-(hydroxymethyl)benzoic acid methyl ester with a Boc-protected amino alcohol ensures retention of the (S)-configuration .

-

Protection/Deprotection: The Boc group is introduced using di-tert-butyl dicarbonate under basic conditions, preventing unwanted side reactions at the amine site .

-

Crystallization: The hydrochloride salt form (CAS 2376143-21-2) is isolated for improved stability, with a molecular weight of 315.79 g/mol .

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Coupling | DIAD, PPh₃, THF, 0°C → RT | 78% | |

| Protection | Boc₂O, DMAP, CH₂Cl₂, 25°C | 92% |

Physicochemical Properties

Thermal and Solubility Data

While direct measurements for the free base are scarce, analogous compounds and hydrochloride salt data provide insights:

-

Solubility: Miscible in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water .

-

Optical Rotation: [α]²⁵D = +12.5° (c = 1.0 in CHCl₃), confirming chiral purity .

Table 3: Spectroscopic Signatures

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 7.78–7.22 (aromatic H), δ 1.47 (Boc CH₃) | |

| FT-IR | 1744 cm⁻¹ (ester C=O), 1689 cm⁻¹ (Boc C=O) |

Applications in Pharmaceutical Research

Peptide Synthesis

The Boc group’s orthogonality allows sequential deprotection in solid-phase peptide synthesis (SPPS). For example, the compound has been used to introduce chiral β-amino acids into antimicrobial peptides .

Prodrug Development

Methyl ester prodrugs leverage enzymatic hydrolysis (e.g., esterases) for controlled drug release. Preclinical studies highlight its role in enhancing bioavailability of carboxylic acid-containing therapeutics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume